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molecular formula C13H22N4 B8422276 2-(1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl)ethanamine

2-(1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl)ethanamine

Cat. No. B8422276
M. Wt: 234.34 g/mol
InChI Key: BYOWDXWHMQILBO-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

A solution of N,N-dibenzyl-2-(1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl)ethanamine (700 mg, 1.691 mmol, 1.0 eq) in MeOH (10 ml) was degassed for 30 minutes with nitrogen; 10% Pd(OH)2 (420 mg) was added and hydrogenation was carried out for 12 hours at RT. After monitoring by TLC, the reaction mixture was filtered off over Celite and washed with MeOH (100 ml). The filtrate was concentrated under reduced pressure and dried. Yield: 66% (260 mg, 1.11 mmol)
Name
N,N-dibenzyl-2-(1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl)ethanamine
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[C:21]([CH3:23])[N:20]=[C:19]([CH3:24])[N:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[CH3:24][C:19]1[N:18]=[C:17]([N:14]2[CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][NH2:8])[CH2:16][CH2:15]2)[CH:22]=[C:21]([CH3:23])[N:20]=1 |f:2.3.4|

Inputs

Step One
Name
N,N-dibenzyl-2-(1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl)ethanamine
Quantity
700 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC1CCN(CC1)C1=NC(=NC(=C1)C)C)CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
420 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off over Celite
WASH
Type
WASH
Details
washed with MeOH (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1=NC(=CC(=N1)N1CCC(CC1)CCN)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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